molecular formula C11H16N2O2 B1340578 Benzyl-(2-methyl-2-nitro-propyl)-amine CAS No. 741221-17-0

Benzyl-(2-methyl-2-nitro-propyl)-amine

Cat. No. B1340578
CAS RN: 741221-17-0
M. Wt: 208.26 g/mol
InChI Key: RDDABSKUGAUGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl-(2-methyl-2-nitro-propyl)-amine, commonly referred to as BMPN, is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a strong, sweet odor and is highly soluble in water. BMPN is used as a reagent in organic synthesis, as an intermediate in the manufacture of pharmaceuticals and as a catalyst in the production of polymers. It has also been used in the production of polyurethane foam, as a fuel additive, and in the manufacture of cosmetics. BMPN is a versatile compound with a wide range of applications in scientific research.

Scientific Research Applications

BMPN is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, as a catalyst in the production of polymers, and as an intermediate in the manufacture of pharmaceuticals. BMPN has also been used in the production of polyurethane foam, as a fuel additive, and in the manufacture of cosmetics. In addition, BMPN has been used in the synthesis of a variety of other compounds, including dyes, fragrances, and pharmaceuticals.

Mechanism of Action

BMPN acts as a nucleophile, meaning it can react with other compounds to form new compounds. This reaction is known as a nucleophilic substitution reaction. In this reaction, the BMPN molecule attacks the electron-rich carbon atom of the target compound, displacing the original nucleophile. The reaction is catalyzed by a strong base such as potassium hydroxide.
Biochemical and Physiological Effects
BMPN has been studied for its potential biochemical and physiological effects. Studies have shown that BMPN can induce the release of nitric oxide (NO) from endothelial cells, leading to vasodilation. BMPN has also been shown to have anti-inflammatory, antioxidant, and anti-apoptotic effects. In addition, BMPN has been found to have potential anti-cancer activity.

Advantages and Limitations for Lab Experiments

BMPN has a number of advantages for use in laboratory experiments. It is a colorless liquid with a strong, sweet odor and is highly soluble in water. It is also relatively inexpensive and easy to obtain. However, BMPN is a highly reactive compound and must be handled with care. It can react with other compounds, leading to unexpected results.

Future Directions

There are a number of potential future directions for the use of BMPN in scientific research. BMPN could be used in the synthesis of new pharmaceuticals, as a catalyst in the production of polymers, or as an intermediate in the manufacture of cosmetics. BMPN could also be used in the synthesis of dyes, fragrances, and other compounds. In addition, further research could be conducted on the biochemical and physiological effects of BMPN, as well as its potential anti-cancer activity. Finally, BMPN could be used to develop new methods for the synthesis of organic compounds.

Synthesis Methods

BMPN is synthesized by the reaction of 2-methyl-2-nitropropane and benzyl chloride in the presence of a strong base such as potassium hydroxide. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at temperatures between 80 and 100°C. The reaction yields BMPN in a yield of 85-90%.

properties

IUPAC Name

N-benzyl-2-methyl-2-nitropropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,13(14)15)9-12-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDABSKUGAUGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNCC1=CC=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562275
Record name N-Benzyl-2-methyl-2-nitropropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

741221-17-0
Record name N-Benzyl-2-methyl-2-nitropropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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